2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole

説明

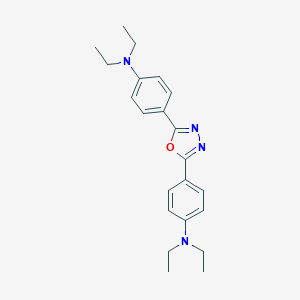

2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole (abbreviated as BPOX in some studies) is a symmetrically substituted 1,3,4-oxadiazole derivative featuring two 4-diethylaminophenyl groups at the 2 and 5 positions of the heterocyclic ring. This compound is part of a broader class of 2,5-diaryl-1,3,4-oxadiazoles, which are known for their thermal stability, electronic tunability, and diverse applications in materials science and corrosion inhibition .

特性

IUPAC Name |

4-[5-[4-(diethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O/c1-5-25(6-2)19-13-9-17(10-14-19)21-23-24-22(27-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGVMZRBRRYLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061878 | |

| Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-98-7 | |

| Record name | 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis(N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Diacylhydrazides

The most established method involves cyclizing a diacylhydrazide precursor derived from 4-diethylaminobenzoic acid. The general procedure follows:

-

Synthesis of Diacylhydrazide :

-

Cyclization with POCl₃ :

Key Reaction Parameters :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 72–78 |

| Temperature (°C) | 80 (reflux) | – |

| Time (h) | 6–8 | – |

| Cyclization Agent | POCl₃ (3 equivalents) | – |

This method leverages POCl₃’s strong dehydrating properties to facilitate intramolecular cyclization, forming the oxadiazole ring.

Coupling Reactions with Acylating Agents

An alternative approach involves coupling a preformed 1,3,4-oxadiazole intermediate with 4-diethylaminophenyl groups.

-

Synthesis of Oxadiazole Intermediate :

-

Amide Coupling :

-

The amino intermediate is coupled with 4-diethylaminobenzoyl chloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DCM.

-

The reaction proceeds at room temperature for 3–5 hours, followed by purification via recrystallization.

-

Optimization Insights :

-

Solvent : DCM outperforms THF and DMF due to better solubility of intermediates.

-

Base : DIPEA achieves higher conversion rates compared to inorganic bases like K₂CO₃.

Characterization and Analytical Validation

Spectroscopic Analysis

-

IR Spectroscopy :

-

¹H NMR (CDCl₃) :

-

LC-MS :

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Diacylhydrazide Route | High purity, scalable | Multi-step, requires POCl₃ | 72–78 |

| Coupling Route | Modular, adaptable to substituents | Costly reagents (HATU, DIPEA) | 65–70 |

The diacylhydrazide method is preferred for large-scale synthesis due to its reproducibility, while the coupling route offers flexibility for structural analogs .

化学反応の分析

Types of Reactions

2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

科学的研究の応用

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. DEAPO, with its unique structure, has been studied for its effectiveness against various bacterial strains.

- Mechanism of Action : The presence of electronegative groups (e.g., Cl or NO₂) on the phenyl rings enhances the compound's ability to penetrate bacterial membranes, improving its antimicrobial efficacy .

- Case Studies :

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| DEAPO | Staphylococcus aureus | 8 |

| DEAPO | Escherichia coli | 16 |

Anticancer Research

DEAPO has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may selectively target cancer cells while sparing normal cells.

- Mechanism of Action : The compound's structure allows it to interact with cellular components involved in cancer progression, potentially inhibiting tumor growth .

- Case Studies :

| Study Reference | Cancer Cell Line | Observed Effect |

|---|---|---|

| Study A | MCF-7 (breast cancer) | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | Growth inhibition |

Synthesis and Derivatives

The synthesis of DEAPO typically involves the reaction of diethylaminophenyl derivatives with hydrazine derivatives under controlled conditions. Various methods have been developed to optimize yield and purity.

作用機序

The mechanism of action of 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Substituent Effects on Physical and Chemical Properties

The properties of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of BPOX and structurally similar derivatives:

Table 1: Substituent-Driven Properties of Selected Oxadiazole Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups :

- Electron-donating groups (e.g., –N(C₂H₅)₂ in BPOX, –OCH₃ in methoxy derivatives) enhance charge transfer capabilities, making these compounds suitable for optoelectronic applications .

- Electron-withdrawing groups (e.g., –Br in bromophenyl derivatives) improve stability in OLEDs by lowering the LUMO energy .

- Thermal Stability : 2,5-Diaryl derivatives (e.g., BPOX, BAOX) exhibit higher thermal stability than 2,5-dialkyl derivatives due to aromatic conjugation .

Application-Specific Comparisons

Corrosion Inhibition

BPOX is compared with BAOX, AMOX (2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole), and DPOX (2,5-diphenyl-1,3,4-oxadiazole) in seawater environments:

- BAOX (with –NH₂ groups) shows superior inhibition efficiency (85–90%) compared to BPOX (70–75%), attributed to stronger adsorption via lone-pair electrons on the amino group .

- BPOX’s diethylamino groups provide moderate inhibition but offer better solubility in organic solvents, facilitating coating applications .

Optoelectronics

- Bromophenyl Derivatives : Used as electron acceptors in OLEDs due to their low optical band gaps (~2.8 eV) and strong fluorescence .

Material Science

- Polymorphism : 2,5-Bis(4-methoxycarbonylphenyl)-1,3,4-oxadiazole crystallizes in two orthorhombic forms, highlighting the role of substituents in crystal packing .

- Hydrophobicity: Derivatives like 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO) are used in hydrophobic coatings, suggesting that alkylamino groups enhance surface-modification properties .

生物活性

2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-cancer and anti-diabetic contexts. The structure of this compound features two diethylaminophenyl groups attached to a central oxadiazole ring, contributing to its electron-donating properties and biological activity.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 4-diethylaminobenzoyl hydrazine with appropriate acid chlorides or hydrazides followed by cyclization. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of various oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as LN229 (glioblastoma) and MCF-7 (breast cancer) through mechanisms that induce apoptosis.

In vitro cytotoxic assays revealed that this compound significantly reduced cell viability in a dose-dependent manner. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LN229 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | DNA damage and cell cycle arrest |

These findings suggest that the compound may act through the activation of apoptotic pathways and disruption of cellular functions critical for cancer cell survival.

Anti-Diabetic Activity

In addition to its anti-cancer properties, studies have also explored the anti-diabetic effects of this compound using genetically modified Drosophila melanogaster models. The results indicated that this compound effectively lowered glucose levels in diabetic models:

| Compound | Model Organism | Effect on Glucose Levels | Mechanism |

|---|---|---|---|

| This compound | Drosophila melanogaster | Significant reduction | Inhibition of α-glucosidase |

The molecular docking studies further supported these findings by demonstrating a strong binding affinity to key enzymes involved in glucose metabolism.

Case Study: Cytotoxicity Assessment

A detailed study conducted by researchers evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cells. Among them, this compound was highlighted for its effectiveness against glioblastoma cells. The study utilized colony formation assays and TUNEL assays to confirm apoptosis induction.

Research Findings: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins involved in cancer progression (e.g., AURKA and VEGFR-2). The results indicated high binding affinities ranging from -9.5 to -10.1 kcal/mol compared to standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-bis(4-diethylaminophenyl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. A key route involves refluxing substituted benzoic acid derivatives with phosphoryl chloride (POCl₃). For example, 4-methoxybenzoic acid and 4-methoxybenzhydrazide in POCl₃ yield 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole after 12 hours of reflux, followed by recrystallization in ethanol (65% yield) . Alternative methods include oxidative cyclization of aroyl hydrazones using Fe(III)/TEMPO catalysts, which offer high yields (70–95%) and tolerance for diverse functional groups .

| Synthesis Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization with POCl₃ | POCl₃, reflux (12 h) | 65% | |

| Oxidative cyclization | Fe(III)/TEMPO, O₂, RT | 70–95% |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Structural confirmation requires a combination of:

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content) .

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–O = 1.365 Å) and dihedral angles (e.g., 8.06° between oxadiazole and benzene rings) .

- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., diethylamino groups at δ 1.2 ppm for CH₃) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its coordination chemistry with transition metals?

- Methodology : The oxadiazole ring acts as a rigid bidentate ligand, coordinating metals like Ag(I) via pyridyl or aminophenyl substituents. For example, reactions with AgNO₃ in CH₂Cl₂ yield coordination polymers with 1D chain structures, characterized by IR and X-ray crystallography. These polymers exhibit luminescent properties dependent on metal-ligand charge transfer .

| Metal Salt | Coordination Geometry | Application | Reference |

|---|---|---|---|

| AgNO₃ | Linear (Ag–N bonds) | Luminescent materials |

Q. What strategies enhance the compound’s optical properties for applications in photonics?

- Methodology : Substituting electron-donating groups (e.g., diethylamino) at the 4-position of phenyl rings enhances conjugation, improving two-photon absorption (TPA). For instance, derivatives with arylvinyl substituents exhibit TPA cross-sections up to 800 GM, making them suitable for nonlinear optical materials .

Q. How is the compound evaluated for pharmacological activity, and what structural modifications improve efficacy?

- Methodology :

-

Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7) reveal IC₅₀ values <10 µM for derivatives with halogen substituents .

-

Antimicrobial Activity : Disk diffusion assays show zones of inhibition >15 mm against S. aureus for nitro-substituted analogs .

-

Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –NO₂) enhance bioactivity by increasing membrane permeability .

Substituent Biological Activity IC₅₀/Zone of Inhibition Reference –NO₂ Antimicrobial (Gram+) 18 mm –Cl Anticancer (MCF-7) 8.5 µM

Q. How do intermolecular interactions in the crystal lattice affect material stability?

- Methodology : X-ray studies reveal short C–O contacts (2.996 Å) and weak C–H···π interactions, which stabilize the crystal packing. These interactions are critical for designing thermally stable materials (e.g., melting points >140°C) .

Data Contradiction Analysis

- Synthesis Yields : POCl₃-mediated cyclization yields 65% , while oxidative methods achieve >90% . The discrepancy arises from differing reaction mechanisms (acid-catalyzed vs. radical-based pathways).

- Bioactivity : Nitro-substituted derivatives show stronger antimicrobial activity but lower solubility than methoxy analogs. This trade-off necessitates solvent optimization (e.g., DMSO for in vitro assays) .

Key Applications in Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。